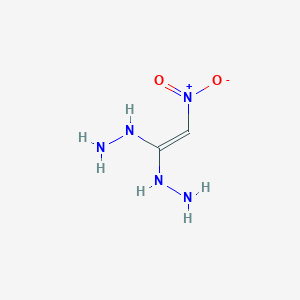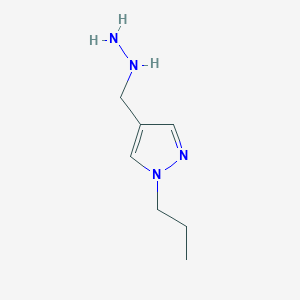
3-Amino-4,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4,5-difluorobenzonitrile: is an organic compound with the molecular formula C7H4F2N2 It is a derivative of benzonitrile, where the benzene ring is substituted with amino and difluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4,5-difluorobenzonitrile involves the reaction of 3,4-difluorobenzonitrile with ammonia. The process typically includes the following steps:
Starting Material: 3,4-difluorobenzonitrile.
Reagent: Ammonia.
Conditions: The reaction is carried out at temperatures ranging from -10°C to 60°C.
Industrial Production Methods: In industrial settings, the preparation of this compound may involve the use of phase transfer catalysts and reducing agents to enhance the reaction efficiency and yield. The process is designed to be environmentally friendly, with recyclable solvents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4,5-difluorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or alkylating agents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .
Wissenschaftliche Forschungsanwendungen
3-Amino-4,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of materials with unique properties, such as fluorinated polymers
Wirkmechanismus
The mechanism of action of 3-Amino-4,5-difluorobenzonitrile involves its interaction with specific molecular targets. The amino and difluoro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
3,5-Difluorobenzonitrile: Similar structure but lacks the amino group.
4-Amino-3,5-difluorobenzonitrile: Similar but with different substitution pattern on the benzene ring.
Uniqueness: 3-Amino-4,5-difluorobenzonitrile is unique due to the specific positioning of the amino and difluoro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
Molekularformel |
C7H4F2N2 |
|---|---|
Molekulargewicht |
154.12 g/mol |
IUPAC-Name |
3-amino-4,5-difluorobenzonitrile |
InChI |
InChI=1S/C7H4F2N2/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2H,11H2 |
InChI-Schlüssel |
DBILIKJKUBILKV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Phenol, 2-[[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]amino]-](/img/structure/B12086720.png)


![(1S)-N-tert-Butyloxycarbonyl-1-(4-benzyloxyphenyl)-3-[(3-exo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl]propylamine](/img/structure/B12086748.png)
![2'-Chloro-2-fluoro-[1,1'-biphenyl]-3-amine](/img/structure/B12086756.png)




![[3-Benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12086777.png)
![(1R,2S,5R,8S,9R,17R,18S,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.2.01,5.02,24.08,17.09,14.018,27.021,26]nonacosa-11,13,15-triene-4,10,22,29-tetrone](/img/structure/B12086783.png)
